molecular formula C8H9BrN2O B581368 3-amino-4-bromo-N-methylbenzamide CAS No. 1177098-90-6

3-amino-4-bromo-N-methylbenzamide

Cat. No. B581368
CAS RN: 1177098-90-6
M. Wt: 229.077
InChI Key: ONNHDIYYZGVYOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds such as N-Methylbenzamide has been documented . The process involves the reaction of benzoic acid with dry DCM and a catalytic amount of DMF in a round-bottom flask. The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of “3-amino-4-bromo-N-methylbenzamide” is represented by the formula C8H9BrN2O . It is similar to N-Methylbenzamide, which has a linear formula of C6H5CONHCH3 .

Scientific Research Applications

DNA Repair and Cellular Effects
3-Amino-4-bromo-N-methylbenzamide, similar to its analogue 3-aminobenzamide, has been investigated for its effects on DNA repair mechanisms and cellular processes. Studies have shown that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, can influence DNA repair pathways, particularly during the ligation stage of the repair process. This compound has been used to explore the regulatory role of poly(ADP-ribose) in DNA repair, although results have been paradoxical and complicated by nonspecific effects at higher concentrations, leading to cellular toxicity (Cleaver et al., 1985).

Chemical Synthesis and Compound Development
The compound has potential applications in chemical synthesis and the development of new molecules. For example, research has shown the synthesis of chlorantraniliprole, a pesticide, where a similar compound, 3-methyl-2-nitrobenzoic acid, was used as a starting material. Through a series of reactions including esterification, reduction, chlorination, and aminolysis, key intermediates such as 2-amino-5-chloro-N,3-dimethylbenzamide were produced, which are structurally related to 3-amino-4-bromo-N-methylbenzamide (Chen Yi-fen et al., 2010).

Thermal Stability and Safety Analysis
Research on related compounds, like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been conducted to understand their thermal stability, which is crucial for safe handling and storage. Dynamic Differential Scanning Calorimetry (DSC) was used to study ADMBA's thermal decomposition, providing insights into the safety parameters like the Self-Accelerating Decomposition Temperature (SADT) and the temperature at which the material remains safe for 24 hours (TD24). Such studies are important for risk assessment and safety guidelines for chemicals, including 3-amino-4-bromo-N-methylbenzamide (Yunbo Cong & Chunsheng Cheng, 2021).

Photodynamic Therapy for Cancer Treatment
Compounds with structural similarities to 3-amino-4-bromo-N-methylbenzamide have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. For instance, new derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly those with high singlet oxygen quantum yields, are considered promising for PDT, highlighting the potential for 3-amino-4-bromo-N-methylbenzamide derivatives in this area (Pişkin et al., 2020).

Radiopharmaceutical Applications
The development of radiopharmaceuticals for diagnostic imaging, such as γ-emission tomography, has also seen the use of structurally related compounds. For example, radioiodinated ligands with affinities for specific receptors have been synthesized to improve imaging techniques. This research area may offer opportunities for the application of 3-amino-4-bromo-N-methylbenzamide in developing new imaging agents (Mertens et al., 1994).

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-N-methylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-amino-4-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNHDIYYZGVYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-bromo-N-methylbenzamide

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